![molecular formula C18H21N3O4 B589792 Defluoro Levofloxacin-d3 CAS No. 1329836-14-7](/img/structure/B589792.png)
Defluoro Levofloxacin-d3
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Description
Defluoro Levofloxacin-d3 is a derivative of Levofloxacin . Levofloxacin is a synthetic fluoroquinolone antibacterial agent that inhibits the supercoiling activity of bacterial DNA gyrase, halting DNA replication .
Synthesis Analysis
The synthesis of Levofloxacin and its derivatives has been studied extensively. For instance, a study reported the behavior of Levofloxacin under different pH conditions in liquid water by employing static quantum-mechanical calculations along with experimental speciation studies . Another study reported the design and synthesis of Thionated Levofloxacin .Molecular Structure Analysis
The molecular structure of Levofloxacin has been analyzed using various methods such as density functional theory calculations , single crystal X-ray diffraction , and powder X-ray diffraction . These studies have provided insights into the polymorphism of Levofloxacin .Chemical Reactions Analysis
Levofloxacin, the parent compound of this compound, inhibits the supercoiling activity of bacterial DNA gyrase, which halts DNA replication . A study reported the behavior of Levofloxacin under different pH conditions in liquid water .Physical And Chemical Properties Analysis
The physical and chemical properties of Levofloxacin have been studied using methods such as powder X-ray diffraction, thermogravimetric analysis, and differential scanning calorimetry . These studies have provided insights into the polymorphism of Levofloxacin .Mechanism of Action
Future Directions
The future directions for research on Defluoro Levofloxacin-d3 and similar compounds could include further studies on their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to fully understand their safety and hazards. The development of new treatment technologies like DE-FLUORO™, which destroys PFAS from contaminated liquids, could also be a promising direction .
properties
IUPAC Name |
(2S)-2-methyl-10-oxo-6-[4-(trideuteriomethyl)piperazin-1-yl]-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13),11-tetraene-11-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-11-10-25-17-14(20-7-5-19(2)6-8-20)4-3-12-15(17)21(11)9-13(16(12)22)18(23)24/h3-4,9,11H,5-8,10H2,1-2H3,(H,23,24)/t11-/m0/s1/i2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLIAKDHRADSBT-XTRIYBSESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C(C=CC3=C2N1C=C(C3=O)C(=O)O)N4CCN(CC4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)C2=C3C4=C(C=C2)C(=O)C(=CN4[C@H](CO3)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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